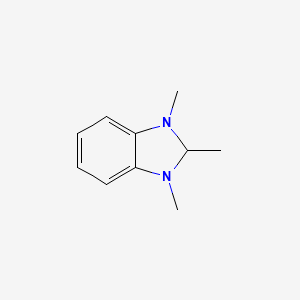
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring structure with three methyl groups attached at the 1, 2, and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole can be synthesized through the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under basic conditions, often using a base like potassium carbonate to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Benzimidazole derivatives with various functional groups.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with various molecular targets. The compound can act as a nucleating agent, facilitating the formation of radical anions in certain reactions. This property is particularly useful in organic semiconductor applications, where it enhances the conductivity of doped films .
Comparación Con Compuestos Similares
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 1,2,3-Trimethyl-2,3-dihydro-1H-indole
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-dimethylbenzenamine
Comparison: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is unique due to its specific methylation pattern, which imparts distinct chemical properties compared to other benzimidazole derivatives. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
3652-99-1 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1,2,3-trimethyl-2H-benzimidazole |
InChI |
InChI=1S/C10H14N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-8H,1-3H3 |
Clave InChI |
RVBVMCLABNKDQO-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C2=CC=CC=C2N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


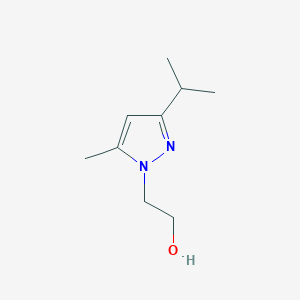
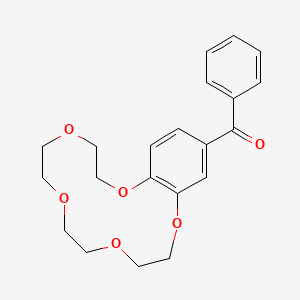
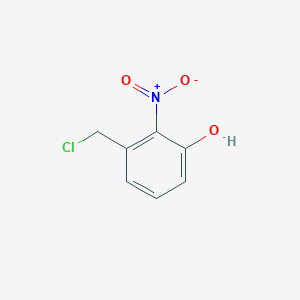
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
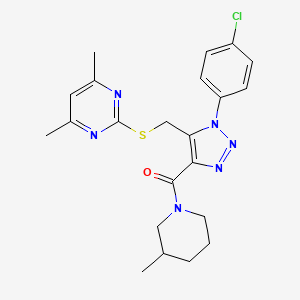


![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)


![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
